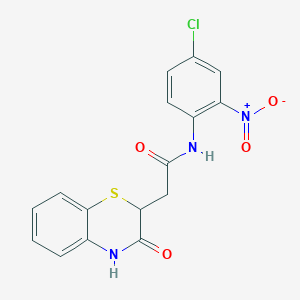

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic small molecule featuring a benzothiazine ring fused with an acetamide moiety substituted with a 4-chloro-2-nitrophenyl group. This compound belongs to a class of heterocyclic derivatives known for diverse biological activities, including antifungal, anti-inflammatory, and ion channel modulation properties .

The synthesis of such compounds typically involves coupling substituted anilines with benzothiazine precursors under reflux conditions, followed by purification via column chromatography and structural validation using NMR, HPLC, and HRMS .

Properties

IUPAC Name |

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O4S/c17-9-5-6-10(12(7-9)20(23)24)18-15(21)8-14-16(22)19-11-3-1-2-4-13(11)25-14/h1-7,14H,8H2,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBBGCNNXHXRCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=C(C=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chloro-2-nitrophenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazinone core, which is often linked to various biological activities. Its molecular formula is with a molecular weight of 445.8 g/mol. The presence of the chloro and nitro groups on the phenyl ring enhances its reactivity and potential interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors involved in disease processes. It may inhibit enzyme activity by binding to active or allosteric sites, disrupting normal cellular functions:

- Enzyme Inhibition : The compound has shown potential in inhibiting bacterial enzymes, which can lead to cell lysis.

- Antimicrobial Activity : Its structure suggests a mechanism similar to that of other benzothiazinones known for their antimicrobial properties.

Antimicrobial Properties

Research indicates that derivatives of acetamides, including compounds similar to this compound, exhibit notable antibacterial activity against various pathogens. For instance:

- Klebsiella pneumoniae : Studies have demonstrated that certain acetamide derivatives can effectively inhibit the growth of this bacterium, which is notorious for its resistance to antibiotics. The presence of the chloro atom enhances this activity by stabilizing the molecule at the target enzyme site .

Cytotoxicity and Pharmacokinetics

In vitro studies have assessed the cytotoxic effects of this compound on human cancer cell lines. Key findings include:

- Cytotoxic Effects : The compound exhibits significant cytotoxicity against various cancer cell lines, indicating potential as an anticancer agent.

- Pharmacokinetic Profile : Preliminary investigations suggest favorable pharmacokinetic parameters for oral administration, enhancing its viability as a therapeutic agent .

Study on Antibacterial Activity

A study focused on evaluating the antibacterial efficacy of this compound against Klebsiella pneumoniae revealed promising results. The minimum inhibitory concentration (MIC) was determined through standard assays, showing that the compound effectively inhibits bacterial growth at low concentrations.

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| A1 | 32 | Klebsiella pneumoniae |

| A2 | 16 | Klebsiella pneumoniae |

This study highlighted the role of structural modifications in enhancing antibacterial activity and provided a foundation for further exploration into similar compounds .

Anticancer Potential

Another investigation assessed the cytotoxic effects of related compounds on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis and inhibit cell proliferation effectively:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Les-3331 | 5 | MCF-7 |

| Les-3331 | 7 | MDA-MB-231 |

These findings suggest that modifications in the benzothiazinone structure can significantly affect anticancer activity and warrant further research into their mechanisms .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

Key Observations :

- Bromo or fluoro analogs (from ) exhibit similar yields (~51–65%) but differ in steric and electronic profiles .

- Nitro Group Position : The 2-nitro substituent in the target compound introduces strong electron-withdrawing effects, which may stabilize the molecule but reduce solubility compared to 4-nitro derivatives (e.g., ) .

- Trifluoromethyl Additions : The 6-CF₃ group in ’s compound increases molecular weight and hydrophobicity, likely influencing binding affinity in screening assays .

Antifungal Activity

N-(4-methylbenzyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide () and α-substituted propionamide derivatives () exhibit moderate-to-strong antifungal activity against Candida spp., attributed to the benzothiazine core’s ability to disrupt fungal membrane synthesis . The absence of nitro or halogen groups in these analogs suggests that antifungal efficacy is more dependent on the heterocyclic scaffold than specific substituents.

Ion Channel Modulation

YHV98-4 () inhibits Hv1 channels in sensory neurons, reducing proton efflux and inflammatory pain. The 4-chlorophenyl group in YHV98-4 is critical for binding, as removal or substitution (e.g., nitro groups) diminishes activity .

Structural Insights

Crystal structure data for 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetohydrazide () reveal a planar benzothiazine ring stabilized by intramolecular hydrogen bonding, a feature likely conserved across analogs. Substituents on the phenyl ring influence packing efficiency and solubility, as seen in the monoclinic crystal system (space group Cc) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.